molecular formula C19H16FN3O B2564259 N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline CAS No. 1384576-35-5

N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline

Cat. No.: B2564259
CAS No.: 1384576-35-5
M. Wt: 321.355
InChI Key: KDTLRXPAYYIHSQ-UHFFFAOYSA-N
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Description

N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline is a complex organic compound characterized by its unique structure, which includes a cyano group, an ethyl group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 4-fluorobenzaldehyde and an amino alcohol.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Cyano Group: The cyano group is added using a cyanation reaction, often employing reagents like sodium cyanide or potassium cyanide under controlled conditions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of oxazole N-oxide derivatives.

    Reduction: Conversion to N-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl and oxazole rings contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-3-ethyl-N-{[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl}aniline
  • N-cyano-3-ethyl-N-{[2-(4-bromophenyl)-1,3-oxazol-4-yl]methyl}aniline
  • N-cyano-3-ethyl-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}aniline

Uniqueness

N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(3-ethylphenyl)-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c1-2-14-4-3-5-18(10-14)23(13-21)11-17-12-24-19(22-17)15-6-8-16(20)9-7-15/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLRXPAYYIHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=COC(=N2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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